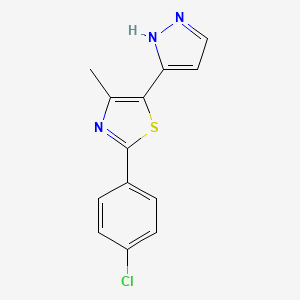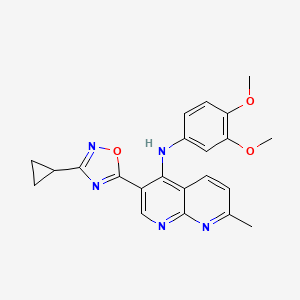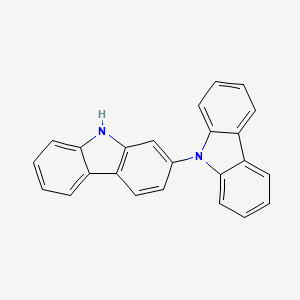![molecular formula C18H15FN2O3 B2896722 6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide CAS No. 951945-61-2](/img/structure/B2896722.png)
6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives like “6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A variety of synthetic methods have been considered, including the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives can be quite complex, involving multiple steps and various types of reactions . For example, the synthesis of a pyrazole-bearing quinoline was achieved through a multi-step procedure involving the Suzuki coupling reaction followed by deprotection .Scientific Research Applications
Antibacterial Applications
The fluoroquinolone class of antibiotics, which includes compounds like 6-fluoro-4-hydroxyquinoline-3-carboxamide , is known for its potent antibacterial properties. These compounds are effective due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and cell division . The introduction of a fluorine atom at the C-6 position, as seen in this compound, has been shown to significantly enhance antibacterial activity .
Antimicrobial Activity
Quinoline derivatives are widely recognized for their antimicrobial efficacy. The structural analogs of 6-fluoroquinoline-3-carboxamide have been reported to exhibit strong activity against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring .
Anticancer Research
Quinoline derivatives have been explored for their potential in anticancer therapy. The compound may interact with cellular targets that are involved in cancer cell proliferation and survival. Research into quinoline derivatives has shown promising results in the inhibition of cell growth and induction of apoptosis in cancer cells .
Antimalarial Properties
Quinolines have a long history of use in antimalarial drugs. The structural modification of quinoline derivatives, including the introduction of a fluorine atom, has led to the development of compounds with enhanced efficacy against malaria-causing parasites. These compounds can interfere with the life cycle of the parasite, providing a potent antimalarial effect .
Metal Complex Formation
Fluoroquinolones can form complexes with metals, which can be utilized in various scientific applications. These complexes may have unique properties that can be harnessed for catalysis, imaging, or as novel therapeutic agents. The specific compound 6-fluoro-4-hydroxyquinoline-3-carboxamide could potentially form such complexes, although further research would be required to explore this application .
Drug Discovery and Development
The unique properties of 6-fluoro-4-hydroxyquinoline-3-carboxamide make it an interesting candidate for drug discovery and development. Its ability to interact with various biological targets can be leveraged to design new drugs with specific actions, such as antibacterial, antimalarial, or anticancer agents.
Biological Studies
In biological studies, quinoline derivatives are used to understand the mechanism of action of potential drugs and to study their pharmacokinetics and pharmacodynamics. The compound could be used in such studies to explore its interaction with biological systems and its potential as a therapeutic agent.
Chemical Synthesis
Quinoline derivatives are also important intermediates in chemical synthesis. They can be used to synthesize a wide range of complex molecules, including pharmaceuticals and materials with specific properties. The compound 6-fluoro-4-hydroxyquinoline-3-carboxamide could be utilized in such synthetic processes to create novel compounds.
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxy-2-quinolones have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds such as 4-hydroxy-2-quinolones have shown unique biological activities .
Future Directions
The future directions for research on quinoline derivatives like “6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines, as indicated by numerous publications .
properties
IUPAC Name |
6-fluoro-N-[(4-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-13-5-2-11(3-6-13)9-21-18(23)15-10-20-16-7-4-12(19)8-14(16)17(15)22/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTQBEXDCWOTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)


![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)
![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)